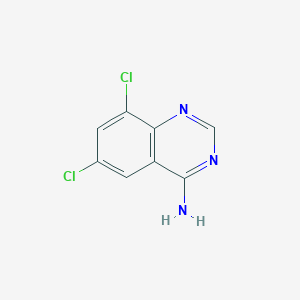

![molecular formula C5H7NO B2533392 (1S,5R)-3-Azabicyclo[3.1.0]hexane-2-one CAS No. 154001-70-4](/img/structure/B2533392.png)

(1S,5R)-3-Azabicyclo[3.1.0]hexane-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

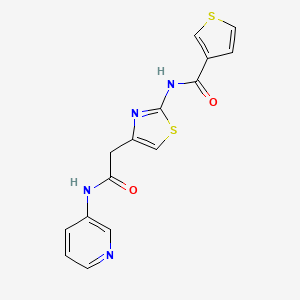

“(1S,5R)-3-Azabicyclo[3.1.0]hexane-2-one” is a chemical compound. It is an intermediate in the synthesis of Milnacipran, an antidepressant . Milnacipran is a selective norepinephrine and serotonin reuptake inhibitor approved for the management of fibromyalgia .

Synthesis Analysis

An efficient synthesis of 1 R,5 S -bicyclo [3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene is described . The development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene gives the key homochiral bicycle [3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .

Molecular Structure Analysis

The molecular formula of “(1S,5R)-3-Azabicyclo[3.1.0]hexane-2-one” is C11H9FO2 . The average mass is 192.186 Da and the monoisotopic mass is 192.058655 Da .

Physical And Chemical Properties Analysis

The molecular weight of “(1S,5R)-3-Azabicyclo[3.1.0]hexane-2-one” is 174.20 g/mol . The compound has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 174.068079557 g/mol . The topological polar surface area is 26.3 Ų .

Wissenschaftliche Forschungsanwendungen

Molecular Design and Device Applications

The compound, due to its structural uniqueness, is utilized as a scaffold in the synthesis of larger polyheterocyclic aromatic systems. Its applications extend to various fields such as organic materials and nanoscience. For instance, it serves as a basic building block in systems used for energy storage, n-type semiconductors, sensors, and more. This highlights the compound's role in advancing molecular design and its applications in device development (Segura et al., 2015).

Catalysis and Synthesis of Azabicycles

The compound is integral in the synthesis of azabicyclic compounds, which involves intramolecular metathesis of dienes. Its role is crucial in the formation of both natural and synthetic bridged azabicycles. The review of catalytic alkene metathesis and the synthesis of azabicyclic compounds sheds light on the chemical strategies and methods employed, highlighting the compound's role in the synthesis of complex molecular structures (Kuznetsov & Bubnov, 2015).

Pharmaceutical Applications

In the realm of pharmaceuticals, nitrogen heterocycles are of significant importance, with a notable percentage of FDA-approved drugs containing these structures. The unique configuration of (1S,5R)-3-Azabicyclo[3.1.0]hexane-2-one contributes to this class of compounds, offering potential uses in the development of novel pharmaceuticals and in the exploration of biological activities (Vitaku et al., 2014).

Importance in Synthetic Chemistry

The compound is pivotal in synthetic chemistry, particularly in the synthesis of oxazolone moieties. It's known for its diverse pharmacological activities, and its structural variety allows for the exploration and development of new drugs with a wide range of biological functions. The review highlights the significance of this compound in the advancement of synthetic approaches and its biological relevance in the field of medicinal chemistry (Kushwaha & Kushwaha, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-5-4-1-3(4)2-6-5/h3-4H,1-2H2,(H,6,7)/t3-,4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLMVJUFZYQPEP-IMJSIDKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1C(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-3-azabicyclo[3.1.0]hexan-2-one | |

CAS RN |

154001-70-4 |

Source

|

| Record name | rac-(1R,5S)-3-azabicyclo[3.1.0]hexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2533309.png)

![Ethyl 4-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2533311.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2533312.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2533314.png)

![4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2533322.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2533323.png)

![Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2533324.png)

![[1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride](/img/structure/B2533332.png)